N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
Reactants: 5,7-dimethylbenzo[d]thiazol-2-yl phenyl ether and pyridine-3-carboxaldehyde.
Conditions: Reductive amination, often using a reducing agent such as sodium borohydride.
Product: N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstM. tuberculosis . The target of these derivatives is often the DprE1 enzyme , which is crucial for the survival of the bacteria .
Mode of Action
Benzothiazole derivatives generally interact with their targets by binding to the active site, thereby inhibiting the function of the target enzyme . This interaction results in the disruption of essential biochemical processes within the bacteria, leading to its death .
Biochemical Pathways
The affected pathways are those involved in the survival and proliferation of M. tuberculosis. By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria .
Pharmacokinetics
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth. By binding to and inhibiting the DprE1 enzyme, the compound disrupts essential biochemical processes within the bacteria, leading to its death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic synthesis The process begins with the preparation of the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone
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Step 1: Synthesis of Benzothiazole Core
Reactants: 2-aminothiophenol and an aldehyde or ketone.
Conditions: Acidic or basic conditions, often using a catalyst such as hydrochloric acid or sodium hydroxide.
Product: 5,7-dimethylbenzo[d]thiazole.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenoxy or pyridinylmethyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with a benzothiazole core, such as 2-aminobenzothiazole, which are known for their biological activity.
Phenoxy Derivatives: Compounds containing a phenoxy group, such as phenoxyacetic acid, which are used in various applications, including herbicides.
Pyridinylmethyl Derivatives: Compounds with a pyridinylmethyl group, such as pyridin-3-ylmethylamine, which are used in medicinal chemistry.
Uniqueness
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the benzothiazole core, phenoxy group, and pyridinylmethyl group in a single molecule allows for a wide range of interactions and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2S/c1-19-15-20(2)26-25(16-19)30-28(34-26)31(18-21-7-6-14-29-17-21)27(32)22-10-12-24(13-11-22)33-23-8-4-3-5-9-23/h3-17H,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSLUIJXMQHJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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